N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
This compound belongs to a class of ethanediamide derivatives featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and a morpholin-4-yl ethyl moiety. Its structure combines sulfonyl, oxazinan, and morpholine functionalities, which are critical for modulating physicochemical properties (e.g., solubility, metabolic stability) and biological activity.
Properties
IUPAC Name |
N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O6S/c1-15-13-16(3-4-17(15)21)32(28,29)25-6-2-10-31-18(25)14-23-20(27)19(26)22-5-7-24-8-11-30-12-9-24/h3-4,13,18H,2,5-12,14H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXILYCXTBHUTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with an oxazinan derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonyl-oxazinan intermediate. This intermediate is then reacted with N-(2-morpholin-4-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved are still under investigation, but the compound’s unique structure allows it to interact with multiple targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with three structurally related ethanediamide derivatives, focusing on substituent effects, synthetic pathways, and spectroscopic characteristics.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Sulfonyl Group Variations: The target compound’s 4-fluoro-3-methylbenzenesulfonyl group enhances steric bulk and electron-withdrawing effects compared to the 4-fluoro-2-methyl () or 4-fluorobenzenesulfonyl () groups. This may influence binding to hydrophobic pockets in target proteins.
Morpholine vs. Other Substituents :
- The morpholin-4-yl ethyl group in the target compound introduces a polar, water-solubilizing moiety absent in (2-methoxybenzyl) and (2-methylpropyl). Morpholine derivatives are often used to enhance blood-brain barrier penetration or pharmacokinetics .
Synthetic Routes :
Spectroscopic and Physicochemical Comparisons
Table 2: Spectroscopic Data for Key Functional Groups
Key Observations:
- NMR : The morpholine moiety’s protons resonate as a multiplet near δ 3.5–4.0, distinct from the methoxy (δ 3.8 in ) or isopropyl (δ 1.0 in ) groups.
Biological Activity
The compound N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic molecule with potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, emphasizing its implications in cancer therapy and other therapeutic areas.
Structural Features
The compound features a complex structure characterized by:
- An oxazinan ring , which contributes to its biological activity.
- A sulfonyl group , enhancing interactions with biological targets.
- A morpholine moiety , providing additional functional properties.
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can facilitate binding to active sites, leading to modulation of enzymatic activities or receptor signaling pathways. The specific mechanisms may include:
- Enzyme inhibition : Modulating the activity of enzymes involved in cancer proliferation.
- Receptor interaction : Binding to specific receptors that regulate cell growth and survival.
Anticancer Activity
Research has shown that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related oxazinan derivatives can induce cell cycle arrest and inhibit tubulin polymerization, which is crucial for cancer cell division.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating several oxazinan derivatives, compounds were tested against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The most effective compounds showed IC50 values ranging from 4.47 to 52.8 μM, indicating potent antiproliferative activity .
- Mechanistic Insights : Molecular docking studies revealed that these compounds could effectively bind at the colchicine site on tubulin, suggesting a potential mechanism for their anticancer effects .
Other Biological Activities
Beyond anticancer properties, the compound has been investigated for:
- Anti-inflammatory effects : Similar structures have shown promise in reducing inflammation markers.
- Antimicrobial properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential applications in treating infections.
Research Findings Summary Table
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the oxazinan ring through cyclization.
- Introduction of the sulfonyl group using sulfonyl chlorides.
- Final coupling with morpholine derivatives.
Industrial Applications
This compound is not only relevant for academic research but also has potential applications in pharmaceuticals and materials science due to its unique structural features.
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
The synthesis involves multi-step reactions, including sulfonylation, oxazinan ring formation, and amide coupling. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfonyl chloride coupling to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation to enhance reaction efficiency .
- Catalysts : Employ coupling agents like HATU or EDC to improve yields (up to 65–75%) in the final step . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and HPLC analysis (>95% purity) is critical .
Q. What analytical techniques are essential for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR confirm the presence of the morpholine (δ 3.6–3.8 ppm), sulfonyl group (δ 7.4–7.8 ppm), and oxazinan ring (δ 4.2–4.5 ppm) .
- HRMS : Validate the molecular ion peak at m/z 493.5 (C23H28FN3O6S) .
- IR spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. What are the primary stability considerations for this compound?
Stability studies under varying conditions reveal:
- pH sensitivity : Degrades rapidly at pH < 3 (acidic hydrolysis of sulfonyl group) and pH > 10 (amide bond cleavage) .
- Temperature : Store at –20°C in inert atmosphere; room-temperature storage leads to 15% decomposition over 30 days .
- Light exposure : Photooxidation of the oxazinan ring occurs under UV light (λ = 254 nm) .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what contradictions exist in activity data?
- Mechanism : Binds to kinase ATP pockets via sulfonyl and morpholine groups, with IC50 values ranging from 0.2–5.0 μM across assays .
- Contradictions : Discrepancies in IC50 (e.g., 0.2 μM vs. 1.8 μM for EGFR inhibition) may arise from:
- Assay conditions : Variations in ATP concentration (1 mM vs. 10 mM) .
- Protein isoform differences : Mutant vs. wild-type kinases .
- Solubility limits : DMSO concentrations >1% reduce activity .
Q. What computational strategies predict its reactivity and binding modes?
- Molecular docking (AutoDock Vina) : Identifies key interactions between the sulfonyl group and Lys721 of EGFR (binding energy: –9.2 kcal/mol) .
- MD simulations : Reveal conformational flexibility in the oxazinan ring, affecting binding kinetics .
- DFT calculations : Predict electrophilic reactivity at the morpholine nitrogen (Fukui index: 0.15) .
Q. How do structural analogs compare in bioactivity?
Q. What in vitro-to-in vivo translation challenges exist?
- Metabolic stability : Rapid hepatic clearance (t1/2 = 12 min in microsomes) due to CYP3A4-mediated oxidation .
- Plasma protein binding : 92% binding reduces free drug availability .
- Toxicity : Off-target effects on hERG channels (IC50 = 8 μM) require structural optimization .
Methodological Guidance
Q. How to resolve contradictory enzyme inhibition data?
- Step 1 : Standardize assay conditions (ATP = 1 mM, pH 7.4, 1% DMSO).
- Step 2 : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics (ΔG = –40 kJ/mol) .
- Step 3 : Cross-validate with CRISPR-edited kinase-null cell lines .
Q. What strategies improve pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
